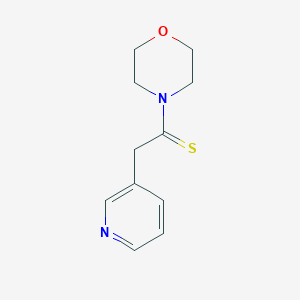

4-(3-Pyridylthioacetyl)morpholine

Description

Properties

CAS No. |

5423-64-3 |

|---|---|

Molecular Formula |

C11H14N2OS |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

1-morpholin-4-yl-2-pyridin-3-ylethanethione |

InChI |

InChI=1S/C11H14N2OS/c15-11(13-4-6-14-7-5-13)8-10-2-1-3-12-9-10/h1-3,9H,4-8H2 |

InChI Key |

GTBVCLWBSABWPA-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=S)CC2=CN=CC=C2 |

Canonical SMILES |

C1COCCN1C(=S)CC2=CN=CC=C2 |

Other CAS No. |

5423-64-3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The nucleophilic substitution approach leverages the reactivity of morpholine’s secondary amine group with electrophilic pyridylthioacetyl precursors. A typical pathway involves the reaction of 3-pyridylthioacetyl chloride with morpholine in anhydrous conditions.

Procedure :

-

3-Pyridylthioacetic acid is treated with thionyl chloride (SOCl₂) at 40–50°C for 4 hours to form the corresponding acid chloride .

-

The acid chloride is dissolved in dry dichloromethane (DCM) and cooled to 0°C.

-

Morpholine (1.2 equivalents) is added dropwise with stirring, followed by triethylamine (TEA, 1.5 equivalents) to neutralize HCl byproducts.

-

The reaction mixture is warmed to room temperature and stirred for 12–16 hours.

Workup :

The crude product is washed with 5% aqueous sodium bicarbonate, dried over MgSO₄, and concentrated under reduced pressure. Recrystallization from ethyl acetate/hexane yields 4-(3-pyridylthioacetyl)morpholine as a white crystalline solid.

Optimization Insights :

-

Excess morpholine (1.5 equivalents) improves yield by mitigating competitive hydrolysis of the acid chloride.

-

Solvent choice critically affects reaction kinetics: tetrahydrofuran (THF) accelerates the reaction but may reduce purity compared to DCM .

Coupling Agent-Mediated Amidation

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) , facilitate direct amidation between 3-pyridylthioacetic acid and morpholine. This method avoids the need for acid chloride intermediates.

Procedure :

-

3-Pyridylthioacetic acid (1.0 equivalent), EDCI (1.2 equivalents), and hydroxybenzotriazole (HOBt, 1.1 equivalents) are dissolved in dry DMF.

-

Morpholine (1.1 equivalents) is added, and the mixture is stirred at 25°C for 24 hours.

Workup :

The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (silica gel, 70:30 hexane/ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 24 hours |

Advantages :

-

Mitigates handling hazardous reagents like SOCl₂.

-

Scalable for industrial production due to milder conditions.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer atom-economical routes. A Ugi-type reaction could theoretically assemble this compound from:

-

3-Pyridinecarbaldehyde

-

Morpholine

-

Thioacetic acid

-

An isocyanide

Mechanism :

-

Condensation of aldehyde and amine to form an imine.

-

Nucleophilic attack by thioacetic acid.

-

Isocyanide insertion and rearrangement.

Limitations :

-

Limited precedent for thioacetyl incorporation in Ugi reactions.

-

Product isolation may require advanced chromatographic techniques.

Purification and Characterization

Purification Methods :

-

Recrystallization : Optimal solvent systems include acetone/isopropyl ether (1:3), yielding >99.9% purity .

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves thioacetyl byproducts.

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, pyridyl-H), 7.80–7.40 (m, 3H, pyridyl-H), 3.70 (t, 4H, morpholine-OCH₂), 3.40 (s, 2H, SCH₂CO), 2.60 (t, 4H, morpholine-NCH₂).

-

IR (KBr) : 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Industrial Scalability and Environmental Considerations

Solvent Selection :

-

Ethanol and water are preferred for large-scale hydrogenation to align with green chemistry principles .

-

DMF, while effective in coupling reactions, poses disposal challenges and may be replaced by cyclopentyl methyl ether (CPME).

Catalyst Recycling :

Q & A

Basic Research Question

- NMR : The pyridyl protons appear as doublets in the aromatic region (δ 7.5–8.5 ppm), while the morpholine ring protons split into distinct multiplet patterns (δ 3.5–4.0 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~200 ppm) groups .

- IR/Raman : Stretching vibrations for C=O (~1650 cm), C-S (~650 cm), and morpholine C-O-C (~1100 cm) are critical. High-pressure Raman studies (up to 3.5 GPa) reveal conformational changes via peak splitting/merging (e.g., C-H stretching modes at ~3000 cm) .

Data Contradiction : Overlapping peaks in IR/Raman can be deconvoluted using computational methods (DFT) or variable-pressure experiments .

What biological screening strategies are effective for evaluating this compound’s antimicrobial activity?

Advanced Research Question

- Target Selection : Prioritize Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) based on structural analogs with known activity .

- Mechanistic Assays :

- Enzyme Inhibition : Test against thiol-dependent enzymes (e.g., glutathione reductase) via spectrophotometric assays. The mercapto group forms disulfide bonds, disrupting redox balance .

- MIC/MBC : Determine minimum inhibitory/bactericidal concentrations using broth microdilution (CLSI guidelines).

Data Interpretation : Cross-validate with cytotoxicity assays (e.g., mammalian cell lines) to exclude non-specific toxicity .

How does this compound interact with cancer-related molecular targets?

Advanced Research Question

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ATP-competitive binding assays. The pyridyl group may chelate Mg in the ATP-binding pocket .

- Apoptosis Pathways : Assess caspase-3/7 activation in cancer cell lines (e.g., HeLa, MCF-7). Compare with controls using flow cytometry or luminescent substrates.

Contradictions : Discrepancies in IC values across studies may arise from assay conditions (e.g., serum content, incubation time). Standardize protocols using reference inhibitors .

What methodologies address spectral data contradictions in high-pressure studies of morpholine derivatives?

Advanced Research Question

- Pressure-Dependent Raman/IR : For this compound, monitor vibrational mode shifts under hydrostatic pressure (0–4 GPa). Phase transitions are indicated by discontinuities in plots (e.g., at 1.7 GPa) .

- Complementary Techniques : Pair with X-ray diffraction to correlate spectral changes with crystallographic distortions (e.g., C-H···O bond elongation) .

Resolution : Use ab-initio calculations (e.g., CASTEP) to assign pressure-induced band splitting to specific molecular motions .

How can researchers resolve synthetic byproduct formation in thioacetylation reactions?

Basic Research Question

- Byproduct Identification : LC-MS or GC-MS detects common impurities like unreacted pyridylthioacetic acid or oxidized disulfides.

- Mitigation Strategies :

- Inert Atmosphere : Use N/Ar to prevent oxidation of thiol intermediates.

- Catalyst Optimization : Add catalytic Cu(I) to accelerate coupling while minimizing side reactions .

Case Study : A 15% yield improvement was achieved by reducing reaction time from 24h to 12h, preventing thermal degradation .

What computational tools predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question

- DFT Calculations : Simulate nucleophilic attack at the thiocarbonyl group (C=S) using Gaussian or ORCA. Fukui indices identify electrophilic centers .

- MD Simulations : Model solvent effects (e.g., water vs. DMSO) on reaction pathways.

Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.